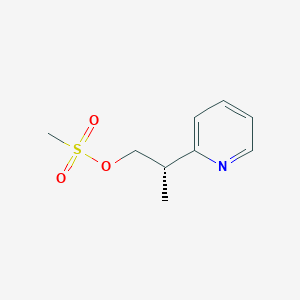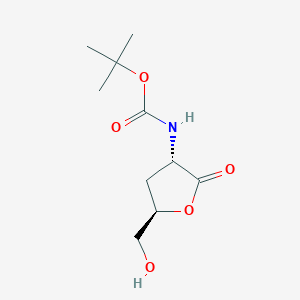![molecular formula C8H6ClNO2 B12869085 (2-Chlorobenzo[d]oxazol-6-yl)methanol](/img/structure/B12869085.png)
(2-Chlorobenzo[d]oxazol-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorobenzo[d]oxazol-6-yl)methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. This particular compound is characterized by the presence of a chlorine atom at the 2-position and a hydroxymethyl group at the 6-position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorobenzo[d]oxazol-6-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorophenol with cyanogen bromide to form 2-chlorobenzoxazole, followed by the reduction of the resulting compound to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Chlorobenzo[d]oxazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzoxazole derivative without the hydroxymethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
- Oxidation of the hydroxymethyl group yields (2-Chlorobenzo[d]oxazol-6-yl)carboxylic acid.
- Reduction of the compound results in 2-chlorobenzoxazole.
- Substitution reactions produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Chlorobenzo[d]oxazol-6-yl)methanol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex benzoxazole derivatives with potential biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of (2-Chlorobenzo[d]oxazol-6-yl)methanol is not well-documented. benzoxazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities. Further research is needed to elucidate the precise mechanism of action of this compound.
Vergleich Mit ähnlichen Verbindungen
(6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride: This compound has a similar structure but with an amine group instead of a hydroxymethyl group.
2-Methoxy-5-chlorobenzo[d]oxazole: This derivative has a methoxy group at the 2-position and a chlorine atom at the 5-position.
2-Ethoxybenzo[d]oxazole: This compound features an ethoxy group at the 2-position.
Comparison: (2-Chlorobenzo[d]oxazol-6-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzoxazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. The hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H6ClNO2 |
|---|---|
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
(2-chloro-1,3-benzoxazol-6-yl)methanol |
InChI |
InChI=1S/C8H6ClNO2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2 |
InChI-Schlüssel |
NDYRKEHMCYWHAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CO)OC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


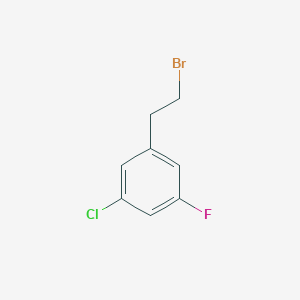
![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)
![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
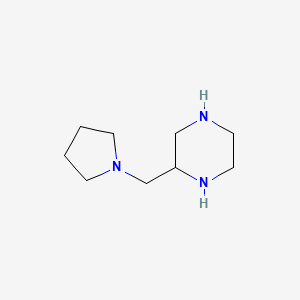
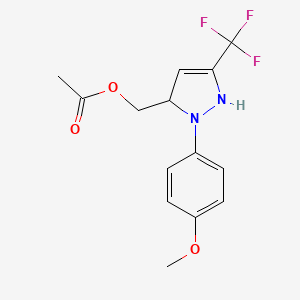
![2-Aminobenzo[d]oxazole-4-thiol](/img/structure/B12869032.png)
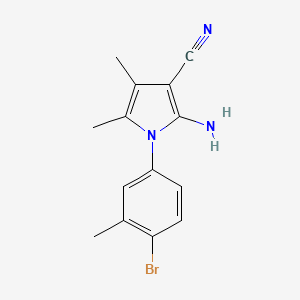
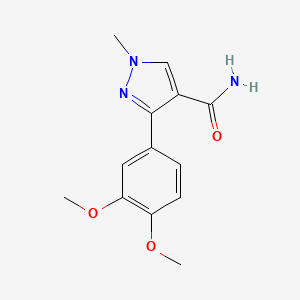
![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12869058.png)
